molecular formula C12H18ClNO B1428888 1-(3-Chloro-4-isobutoxyphenyl)-ethylamine CAS No. 742002-96-6

1-(3-Chloro-4-isobutoxyphenyl)-ethylamine

Cat. No. B1428888
M. Wt: 227.73 g/mol
InChI Key: CNDXFXRTDIKPIA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-isobutoxyphenyl)-ethylamine, also known as 3-chloro-4-isobutoxyphenyl-ethylamine, is an organic compound with a molecular formula of C10H15ClN. It is a white, crystalline solid with a melting point of 94-96 °C and a boiling point of 245 °C. It is a synthetic amine derived from the reaction of isobutyric acid and 3-chloro-4-hydroxyphenyl-ethylamine. It has been used in a variety of scientific applications, including drug synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

Dopamine Receptor Ligands

1-(3-Chloro-4-isobutoxyphenyl)-ethylamine and its derivatives have been synthesized and characterized as potential dopamine (DA) receptor ligands. These compounds retain the dopaminergic pharmacophore and have shown varying affinities and selectivities for D-1 and D-2 subtypes of DA receptors. They have been tested in assays for DA receptor-mediated inhibition of adenylate cyclase activity, behaving as D-2 agonists (Claudi et al., 1992).

Monoamine Oxidase Inhibition

Alkyloxy derivatives of 1-phenylethylamine, including those with additional alkyl or hydroxy substituents, have been investigated for their anti-monoamine oxidase activity. This activity is significant for understanding the molecular mechanisms involved in various neurological disorders and potential therapeutic applications (McCoubrey, 1959).

Antidepressant Activity

Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been examined for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. These compounds have shown promising results in various rodent models, suggesting their potential application in treating depression (Yardley et al., 1990).

Synthesis of Optical Isomers

The synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a versatile fine chemistry intermediate used in several pharmacologically valuable products, involves derivatives of 1-(3-Chloro-4-isobutoxyphenyl)-ethylamine. This synthesis is crucial for producing enantiopure intermediates used in chiral drugs, highlighting the compound's significance in pharmaceutical chemistry (Kluson et al., 2019).

Biomedical Applications

Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles, related to 1-(3-Chloro-4-isobutoxyphenyl)-ethylamine, have been explored for their potential biomedical applications. These include blood compatibility, antioxidant properties, and drug delivery capabilities, making them relevant for various medical and therapeutic applications (Sahiner et al., 2018).

properties

IUPAC Name

1-[3-chloro-4-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDXFXRTDIKPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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